molecular formula C7H4BrF3 B572442 4-BroMo-a,a,a-trifluorotoluene-d4 CAS No. 1219799-09-3

4-BroMo-a,a,a-trifluorotoluene-d4

Cat. No.: B572442
CAS No.: 1219799-09-3
M. Wt: 229.033
InChI Key: XLQSXGGDTHANLN-RHQRLBAQSA-N
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Description

4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 is a deuterated derivative of 4-Bromo-alpha,alpha,alpha-trifluorotoluene. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical applications.

Mechanism of Action

The trifluoromethyl group in these compounds is electron-withdrawing, which can influence the compound’s reactivity and the stability of the compounds it forms. The bromine atom is a good leaving group, which means it can be replaced by other groups in a chemical reaction, allowing for a variety of chemical transformations .

Environmental factors such as temperature and pH can influence the stability and reactivity of “4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4”. For example, higher temperatures can increase the rate of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The reaction can be represented as follows:

PhX+CF3IPhCF3(where X = I, Br)\text{PhX} + \text{CF}_3\text{I} \rightarrow \text{PhCF}_3 \quad (\text{where X = I, Br}) PhX+CF3​I→PhCF3​(where X = I, Br)

For industrial production, benzotrichloride is reacted with hydrogen fluoride in a pressurized reactor:

PhCCl3+3HFPhCF3+3HCl\text{PhCCl}_3 + 3 \text{HF} \rightarrow \text{PhCF}_3 + 3 \text{HCl} PhCCl3​+3HF→PhCF3​+3HCl

Chemical Reactions Analysis

Types of Reactions

4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of deuterated derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution: Formation of iodotrifluorotoluene or fluorotrifluorotoluene.

    Oxidation: Formation of trifluorobenzoic acid.

    Reduction: Formation of deuterated toluene derivatives.

Scientific Research Applications

4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Used in labeling studies to trace the metabolic pathways of deuterated compounds.

    Medicine: Employed in the development of pharmaceuticals where deuterium labeling is required.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-alpha,alpha,alpha-trifluorotoluene
  • 4-Chlorobenzotrifluoride
  • 4-Fluorobenzotrifluoride
  • 4-Iodobenzotrifluoride

Uniqueness

4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C8H4BrF3D4
Molecular Weight: 267.06 g/mol
Deuteration: The presence of deuterium (D) atoms enhances the stability and alters the metabolic pathways of the compound compared to its non-deuterated analog.

Table 1: Basic Properties of 4-Bromo-α,α,α-trifluorotoluene-d4

PropertyValue
Molecular Weight267.06 g/mol
Boiling Point~ 150 °C
SolubilitySoluble in organic solvents
Density~ 1.5 g/cm³

4-Bromo-α,α,α-trifluorotoluene-d4 exhibits biological activity primarily through its interactions with various biological targets. The bromine and trifluoromethyl groups contribute to its lipophilicity and potential to interact with cellular membranes.

  • Enzyme Inhibition: Research indicates that brominated compounds can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that halogenated aromatic compounds can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cellular Signaling Modulation: The trifluoromethyl group can modulate signaling pathways by affecting receptor interactions. This interaction may lead to altered gene expression profiles in treated cells.

Case Studies

Several studies have investigated the biological effects of halogenated compounds similar to 4-bromo-α,α,α-trifluorotoluene-d4:

  • Case Study 1: A study published in the Journal of Medicinal Chemistry examined a series of brominated toluenes for their anti-cancer properties. The results indicated that compounds with bromine substitutions exhibited significant cytotoxicity against various cancer cell lines .
  • Case Study 2: In an environmental toxicology study, researchers evaluated the effects of trifluoromethylated compounds on aquatic organisms. The findings suggested that these compounds could disrupt endocrine functions in fish species, highlighting their potential ecological impact.

Pharmacokinetics

The pharmacokinetics of 4-bromo-α,α,α-trifluorotoluene-d4 is influenced by its chemical structure:

Table 2: Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
Enzyme InhibitionSignificant inhibition of cytochrome P450 enzymes
Anti-Cancer ActivityCytotoxic effects on cancer cell lines
Environmental ImpactDisruption of endocrine functions in aquatic organisms

Properties

CAS No.

1219799-09-3

Molecular Formula

C7H4BrF3

Molecular Weight

229.033

IUPAC Name

1-bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene

InChI

InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D

InChI Key

XLQSXGGDTHANLN-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)Br

Synonyms

4-BroMo-a,a,a-trifluorotoluene-d4

Origin of Product

United States

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